2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
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Description
2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a useful research compound. Its molecular formula is C31H27N3OS2 and its molecular weight is 521.7. The purity is usually 95%.
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Biological Activity
The compound 2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Indole moiety : Known for various biological activities, including anticancer effects.
- Pyrazole ring : Associated with anti-inflammatory and analgesic properties.
- Thiol group : Often involved in redox reactions and can influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and pyrazole moieties. For instance:
- A related pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.4 to 4.2 µM across the NCI-60 cell panel .
- The presence of the indole structure in similar compounds has been linked to inhibition of cyclin-dependent kinases (CDKs), which are crucial for cancer cell cycle regulation .
Anti-inflammatory Effects
Compounds with similar structures have shown promising anti-inflammatory effects. For example:
- Pyrazole derivatives have been reported to modulate inflammatory pathways effectively, potentially reducing cytokine release and inflammatory markers in vitro .
Neuroprotective Activity
The compound's potential neuroprotective effects are suggested through its ability to inhibit key metabolic enzymes related to neurodegenerative disorders:
- Inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA) has been documented in related compounds, indicating possible applications in treating Alzheimer’s disease and other neurodegenerative conditions .
The biological activity of the compound can be attributed to several mechanisms:
- Caspase Pathway Modulation : The compound may influence apoptosis through caspase activation, as seen in related pyrazole derivatives that modulate caspase activity .
- Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on kinases such as c-Met and VEGFR-2, which are critical in cancer progression and angiogenesis .
- Antioxidant Activity : The thiol group may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
Study | Compound | Biological Activity | IC50 Value |
---|---|---|---|
Pyrazole Derivative | Cytotoxicity against NCI-60 Panel | 1.4 - 4.2 µM | |
Indole Derivative | CDK Inhibition | 0.86 µM | |
Pyrazole Analogs | AChE Inhibition | 66.37 nM |
These findings indicate a strong correlation between structural features and biological efficacy.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3OS2/c1-22-13-15-24(16-14-22)28-18-26(29-12-7-17-36-29)32-34(28)31(35)21-37-30-20-33(19-23-8-3-2-4-9-23)27-11-6-5-10-25(27)30/h2-17,20,28H,18-19,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCAPDCIAFQECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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